molecular formula C14H22N4O B11857700 2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide

2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide

Cat. No.: B11857700
M. Wt: 262.35 g/mol
InChI Key: GBZLLEWBFWMHGJ-NKUHCKNESA-N
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Description

2-Amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide is a structurally complex amide derivative characterized by a butanamide backbone with distinct substituents: a cyclopropyl group, a stereospecific pyrazin-2-yl ethyl moiety, and a methyl branch at the 3-position.

Properties

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

IUPAC Name

2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide

InChI

InChI=1S/C14H22N4O/c1-9(2)13(15)14(19)18(11-4-5-11)10(3)12-8-16-6-7-17-12/h6-11,13H,4-5,15H2,1-3H3/t10-,13?/m0/s1

InChI Key

GBZLLEWBFWMHGJ-NKUHCKNESA-N

Isomeric SMILES

C[C@@H](C1=NC=CN=C1)N(C2CC2)C(=O)C(C(C)C)N

Canonical SMILES

CC(C)C(C(=O)N(C1CC1)C(C)C2=NC=CN=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide typically involves multiple steps, starting with the preparation of the cyclopropyl and pyrazinyl intermediates. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may play a crucial role in binding to these targets, influencing the compound’s overall activity. Detailed studies on the molecular pathways involved can provide insights into its effects .

Comparison with Similar Compounds

Structural Features and Key Functional Groups

  • Core structure: Butanamide (C₄H₉NO) backbone.
  • Pyrazin-2-yl ethyl group: Provides aromaticity and hydrogen-bonding capacity via nitrogen atoms. 3-Methyl branch: Enhances hydrophobicity and influences conformational flexibility.
  • Stereochemistry : The (1S) configuration of the pyrazin-2-ylethyl group may affect binding specificity.

Comparison with Structurally Similar Compounds

N-(3-Methylbutanoyl)-Nα-(2-pyrazinylcarbonyl)-L-phenylalaninamide ()

  • Structure : Features a pyrazine carboxamide and phenylalanine-derived substituents.
  • Key Differences: Replaces cyclopropyl with a phenyl group, increasing aromatic surface area. Includes a 3-methylbutanoyl chain instead of a methyl branch on the butanamide.
  • Implications : The phenylalanine moiety may enhance peptide-like interactions, whereas the target compound’s cyclopropyl group could improve metabolic resistance .

Pharmacopeial Forum Compounds m, n, o ()

  • Structures: All share a butanamide core but substitute with 2,6-dimethylphenoxy, hydroxy, and tetrahydro-pyrimidinyl groups.
  • Key Differences :
    • Larger substituents (e.g., diphenylhexane chains) increase molecular weight and complexity.
    • Hydroxy groups enhance polarity, contrasting with the target’s hydrophobic cyclopropyl and methyl groups.
  • Implications : Bulkier substituents may reduce bioavailability compared to the target compound’s compact structure .

Semagacestat ()

  • Structure : Butanamide derivative with a benzazepine ring and hydroxy-methyl substituents.
  • Key Differences :
    • Replaces pyrazine with a benzazepine ring, altering electronic properties.
    • Includes an L-alaninamide chain, enabling peptide-like interactions.
  • Implications : Semagacestat’s benzazepine moiety is linked to γ-secretase inhibition (Alzheimer’s therapy), while the target’s pyrazine may favor kinase or protease targeting .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Butanamide Cyclopropyl, pyrazin-2-ylethyl, 3-methyl ~350 (estimated) Kinase inhibition (inferred)
N-(3-Methylbutanoyl)-...-phenylalaninamide Butanamide Phenyl, pyrazine, 3-methylbutanoyl 430 (estimated) Proteasome inhibition
Pharmacopeial Compounds m, n, o Butanamide Dimethylphenoxy, hydroxy, tetrahydro-pyrimidinyl 550–600 Antibacterial (inferred)
Semagacestat Butanamide Benzazepine, hydroxy-methyl 361.44 Alzheimer’s therapy

Research Findings and Inferences

  • Pyrazine vs.
  • Cyclopropyl vs. Phenyl : Cyclopropyl may confer greater metabolic stability than phenyl groups, as seen in protease-resistant analogs .
  • Steric Effects : The target’s compact substituents (cyclopropyl, methyl) likely improve membrane permeability compared to bulkier Pharmacopeial Forum compounds .

Biological Activity

2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide is a chiral organic compound with a complex structure that includes a cyclopropyl group, a pyrazine ring, and an amide functional group. Its molecular formula is C14H20N4O2, and it has an approximate molecular weight of 248.32 g/mol. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic treatments.

Research indicates that compounds with structural similarities to 2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide may interact with various biological targets, including enzymes and receptors. The unique combination of the cyclopropyl moiety and the pyrazine ring is believed to enhance its binding affinity and selectivity for specific biological pathways. This could lead to significant therapeutic effects in various conditions.

Interaction Studies

Interaction studies are essential for understanding the biological effects of this compound. These studies typically focus on:

  • Enzyme Inhibition: Assessing the compound's ability to inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Binding Affinity: Evaluating how effectively the compound binds to target receptors.
  • Cellular Assays: Conducting tests on cell lines to determine cytotoxicity, proliferation, and apoptosis.

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into the potential effects of 2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide:

  • Anti-inflammatory Effects: In vitro studies demonstrated that structurally related compounds could reduce cytokine production in macrophages, suggesting a potential for anti-inflammatory applications.
  • Analgesic Properties: Animal models have shown that similar compounds exhibit analgesic effects, likely through modulation of pain pathways.
  • Cytotoxicity Testing: Various assays have been employed to evaluate the cytotoxic effects of related compounds on cancer cell lines, indicating a potential role in oncology.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to 2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide:

Compound NameStructural FeaturesUnique AspectsBiological Activity
(S)-2-Amino-N-cyclopropyl-3-methylbutanamideLacks pyrazine ringSimpler structure may lead to different propertiesModerate anti-inflammatory activity
(S)-2-Amino-N-cyclopropyl-N-(pyrazin-2-ylmethyl)butanamideLacks methyl group on butanamide chainVariation in side chains influences pharmacokineticsEnhanced receptor binding
N-Cyclopropyl-N-(pyrazin-2-yloxy)acetamideContains acetamide instead of butanamideDifferent functional group may alter activity profilePotential neuroprotective effects

Synthesis and Optimization

The synthesis of 2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide typically involves multiple steps, including:

  • Formation of Cyclopropylamine: Starting from cyclopropyl derivatives.
  • Introduction of Pyrazine Ring: Utilizing pyrazine precursors.
  • Amidation Reaction: Combining the cyclopropyl and pyrazine components through amidation.

Optimizing these synthetic routes can enhance yield and purity, which are crucial for subsequent biological testing.

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